6-Fluoro-2-methylquinazoline
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Overview
Description
6-Fluoro-2-methylquinazoline is a heterocyclic organic compound characterized by a quinazoline core structure with a fluorine atom at the 6th position and a methyl group at the 2nd position. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinazoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with fluoroacetaldehyde under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and reduce the reaction time for producing quinazoline derivatives .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-methylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its corresponding dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
6-Fluoro-2-methylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinazoline derivatives.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylquinazoline involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s ability to form strong interactions with its targets, thereby increasing its potency and selectivity .
Comparison with Similar Compounds
6-Fluoro-2-methylquinoline: Similar in structure but differs in the nitrogen atom’s position within the ring.
4-Hydroxy-2-methylquinazoline: Contains a hydroxyl group instead of a fluorine atom.
Uniqueness: 6-Fluoro-2-methylquinazoline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its analogs .
Properties
CAS No. |
16499-46-0 |
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Molecular Formula |
C9H7FN2 |
Molecular Weight |
162.16 g/mol |
IUPAC Name |
6-fluoro-2-methylquinazoline |
InChI |
InChI=1S/C9H7FN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3 |
InChI Key |
WVCVHKMIMFZFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=C(C=CC2=N1)F |
Origin of Product |
United States |
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